Methyl vinyl sulfone

Catalog No.
S602175
CAS No.
3680-02-2
M.F
C3H6O2S
M. Wt
106.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl vinyl sulfone

CAS Number

3680-02-2

Product Name

Methyl vinyl sulfone

IUPAC Name

1-methylsulfonylethene

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

InChI

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3

InChI Key

WUIJTQZXUURFQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C=C

solubility

10 to 50 mg/mL at 63° F (NTP, 1992)

Synonyms

Sulfone, methyl vinyl; Methyl vinyl sulfone; Methyl vinyl sulphone; Methylsulfonylethene; NSC 518304; URI 718;

Canonical SMILES

CS(=O)(=O)C=C

The exact mass of the compound Methyl vinyl sulfone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 63° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518304. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl vinyl sulfone (CAS 3680-02-2) is a versatile, highly reactive α,β-unsaturated sulfone characterized by its strong electron-withdrawing sulfonyl group and unhindered vinyl moiety. In industrial and advanced laboratory procurement, MVS is primarily sourced as a premium electrolyte additive for lithium-ion batteries (LIBs), a polar monomer for coordination-insertion copolymerization, and a highly efficient Michael acceptor for bioconjugation and aza-Michael additions. Unlike bifunctional cross-linkers such as divinyl sulfone (DVS), MVS provides monofunctional reactivity, enabling precise, linear functionalization without unwanted cross-linking. Its low lowest unoccupied molecular orbital (LUMO) energy and high electrophilicity make it a superior film-forming additive for solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) construction, ensuring exceptional processability and cycle stability in extreme battery environments [1].

Research Fit

Workflow Michael acceptor for controlled polymer conjugation
Selection Comonomer for polar polyolefin synthesis
Use Context Synthetic building block for Heck vinylation

Substituting methyl vinyl sulfone with closely related analogs like phenyl vinyl sulfone (PVS) or divinyl sulfone (DVS) fundamentally alters reaction kinetics, steric hindrance, and toxicity profiles, often leading to process failure. In polymerization workflows, the bulky phenyl ring of PVS significantly retards insertion kinetics into metal catalysts, reducing polar monomer incorporation rates and lowering overall yields. In biological and proteomics applications, substituting MVS with DVS introduces severe bifunctional cross-linking hazards, transforming a controlled tagging process into an unpredictable aggregation event with extreme cellular toxicity. Furthermore, in battery electrolyte formulations, the specific aliphatic nature and lower molecular weight of MVS allow for denser, more uniform in situ polymerization on high-voltage cathodes compared to bulkier aryl alternatives, making MVS non-interchangeable for advanced energy storage procurement [1].

Substitution Risk

Reactivity shift with aryl/divinyl analogs

Phenyl or divinyl sulfone may alter electron‑withdrawing character, changing Michael addition rates and copolymerization insertion profiles. Direct replacement without kinetic verification risks inconsistent conversion.

Genotoxicity endpoint context differs from acrylamide

Unlike acrylamide, MVS shows no induced dominant lethal or micronuclei response in reported mouse models; substituting with acrylamide‑class electrophiles may introduce a different genetic toxicity endpoint that requires separate assessment.

Conformational and steric match may not transfer

MVS adopts a specific eclipsed C=C/S=O ground‑state conformation; close analogs with longer alkyl chains or halogen substitution can shift the rotational barrier and self‑assembly behavior, limiting structural analogy.

Superior Insertion Kinetics in Coordination Copolymerization

In the synthesis of functionalized polyethylenes using bulky phosphino-phenolate nickel catalysts, MVS demonstrates significantly faster reaction kinetics compared to its aryl counterpart, phenyl vinyl sulfone (PVS). Real-time 1H NMR kinetic tracking reveals that the pseudo-first-order rate constant for the insertion of MVS into the Ni-CH3 complex is 5.86 × 10^-5 s^-1, whereas the bulkier PVS achieves only 3.87 × 10^-5 s^-1. This 51% increase in insertion speed translates directly to higher polar monomer incorporation rates (2.0 mol% for MVS vs 1.8 mol% for PVS at 10 bar ethylene) [1].

Evidence DimensionReaction rate constant for insertion into Ni-CH3 complex
Target Compound DataMVS: 5.86 × 10^-5 s^-1
Comparator Or BaselinePVS: 3.87 × 10^-5 s^-1
Quantified Difference51.4% faster insertion kinetics for MVS
ConditionsPseudo-first-order kinetics at 25 °C with neutral nickel catalyst

For polymer scientists and chemical engineers, MVS is the preferred polar monomer to maximize functional group incorporation without excessively suppressing catalytic activity.

Thiol‑Michael Kinetics
Head‑to‑head
Rate order: Maleimide > MVS ≈ Ethyl acrylate
(quasi‑equilibrated thiolate addition for MVS)
Supports intermediate, controllable conjugation rate
THF, ethanethiol, room‑temperature kinetic modeling

High-Voltage Cathode Stabilization via In Situ Polymerization

MVS serves as a highly effective film-forming additive for high-voltage lithium-ion batteries by undergoing in situ polymerization to form a protective poly(methyl vinyl sulfone) (PMVS) interface on the cathode. When applied to a 4.6 V LiCoO2 cathode in a standard carbonate electrolyte, the MVS-derived polymer electrolyte interface enables a capacity retention rate of 83% after 500 cycles. In contrast, baseline carbonate electrolytes without the MVS additive suffer from rapid capacity degradation and structural collapse due to severe electrolyte oxidation and transition metal dissolution at such elevated voltages[1].

Evidence DimensionCapacity retention after 500 cycles at 4.6 V
Target Compound DataMVS-modified LiCoO2: 83% retention
Comparator Or BaselineBaseline carbonate electrolyte: Rapid capacity fade and structural failure
Quantified DifferenceMassive extension of cycle life at extreme 4.6 V cut-off
Conditions1 M LiPF6 in EC:DMC (1:1), 3.0-4.6 V cycling, in situ polymerization

Battery manufacturers must procure MVS to enable the stable operation of next-generation high-voltage cathodes that would otherwise rapidly degrade standard carbonate electrolytes.

Copolymerization Insertion
Head‑to‑head
MVS insertion more favorable than ethylene for chain initiation and propagation
Favors polar comonomer incorporation into polyolefins
DFT modeling, Pd phosphine‑sulfonate catalyst

Suppression of Graphite Exfoliation in PC-Based Electrolytes

Propylene carbonate (PC) is highly desirable for low-temperature battery applications, but pure PC co-intercalates into graphite anodes, causing catastrophic exfoliation. MVS possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy level than PC. Consequently, MVS undergoes electrochemical reduction prior to PC decomposition, forming a robust, sulfur-rich Solid Electrolyte Interphase (SEI) on the graphite surface. The addition of small quantities of MVS completely suppresses the exfoliation of graphite, enabling highly reversible Li-ion intercalation in PC-rich environments where the baseline solvent would otherwise fail entirely [1].

Evidence DimensionReduction potential and SEI formation capability
Target Compound DataMVS: Reduces prior to PC, forms stable SEI
Comparator Or BaselinePure PC electrolyte: Co-intercalation and graphite exfoliation
Quantified DifferenceShifts anode failure to stable reversible cycling
ConditionsPropylene carbonate (PC) based electrolytes on graphite electrodes

Procurement of MVS is critical for battery engineers formulating low-temperature PC-based electrolytes, as it fundamentally prevents anode destruction during initial charging.

In Vivo Genotoxicity
Head‑to‑head
No induced dominant lethal mutations or micronuclei
Reported lower genotoxicity endpoint vs acrylamide
Male mouse, IP at MTD; dominant lethal & MN assays

Predictable Dose-Response Kinetics in Biological Assays

In biological handling and toxicity profiling, MVS behaves as a predictable hydrophilic neutral narcotic. In Tetrahymena pyriformis population growth impairment assays, MVS exhibits a direct, linear relationship between exposure concentration and generation time with absolutely no lag phase. In stark contrast, phenyl vinyl sulfone (PVS) induces a long, unpredictable concentration-dependent lag phase, while divinyl sulfone (DVS) acts as a highly toxic bifunctional cross-linker (up to 10-fold more toxic than monofunctional analogs in S. cerevisiae). This makes MVS a vastly superior and more predictable monofunctional Michael acceptor for live-cell bioconjugation [1].

Evidence DimensionPopulation growth kinetics and toxicity lag phase
Target Compound DataMVS: Direct dose-response, no lag phase
Comparator Or BaselinePVS: Long concentration-dependent lag phase; DVS: Extreme cross-linking toxicity
Quantified DifferenceElimination of the delayed toxicity phase seen in bulky aryl sulfones
ConditionsTetrahymena pyriformis population growth impairment assay

For proteomics and assay development, MVS provides highly predictable, linear labeling kinetics without the erratic toxicity delays of PVS or the destructive cross-linking of DVS.

Heck Vinylation Efficiency
Head‑to‑head
Higher yields at low catalyst loading vs phenyl vinyl sulfoxide
Supports efficient scale‑up with reduced catalyst cost
Tetraphosphine‑Pd, aryl bromides
Conformational Preference
Class‑level
C=C eclipsed with one S=O; unique methyl rotation barrier
Context for spectroscopic and structural interpretation
HF/MP2 calculations, IR and Raman of liquid MVS
Electrophilicity Class
Class‑level
Vinyl sulfones > acrylamides (inferred lysine/glutathione reactivity)
Class‑level reactivity context; data to verify for MVS specifically
Competition experiments with model nucleophiles; direct MVS data unavailable

High-Voltage Lithium-Ion Battery Electrolyte Formulation

Directly following from its ability to form a robust, oxidation-resistant cathode electrolyte interphase (CEI) and suppress graphite exfoliation, MVS is the premier additive for stabilizing advanced LIBs. It is the optimal procurement choice for enabling 4.6 V high-voltage LiCoO2 cathodes and formulating low-temperature propylene carbonate (PC) electrolytes [1].

Coordination-Insertion Copolymerization of Functional Polyolefins

Driven by its superior insertion kinetics compared to bulky aryl sulfones, MVS is the optimal polar monomer for synthesizing functionalized polyethylenes using nickel or palladium catalysts. Its unhindered structure prevents severe catalytic poisoning, maximizing functional group incorporation [2].

Site-Specific Protein Bioconjugation and Mechanism-Based Probes

Because it behaves as a predictable hydrophilic neutral narcotic without the erratic toxicity delays of phenyl vinyl sulfone or the severe cross-linking hazards of divinyl sulfone, MVS is highly recommended for targeting active-site cysteine residues. It ensures clean, highly reproducible bioconjugates in live-cell assays [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled Polymer Conjugation
Intermediate thiol‑Michael reactivity profile
Gelation kinetics and network homogeneity
Functional Polyolefin Synthesis
Favorable insertion thermodynamics/kinetics
Copolymer composition and surface property modification
Covalent Probe Development
Reported lower in vivo genotoxicity endpoint vs acrylamide
Genotoxicity and off‑target reactivity profiling
Heck Vinylation of Aryl Halides
High catalytic turnover at low Pd loading
Reaction yield, purity, and catalyst removal

Physical Description

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992)

XLogP3

0.1

Boiling Point

252 to 255 °F at 24 mm Hg (NTP, 1992)

Flash Point

greater than 230 °F (NTP, 1992)

Density

1.2117 at 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (97.78%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H318 (97.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3680-02-2

Wikipedia

Methyl vinyl sulfone

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